O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Iodophenyl)thiocarbamate
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Overview
Description
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate is a small molecule belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its unique structure, which includes an isoindoline moiety, an iodophenyl group, and a thiocarbamate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate typically involves the reaction of phthalimide derivatives with iodophenyl thiocarbamate under specific conditions. One common method involves the reaction of phthalimide with glycine methyl ester in alkaline conditions to form phthalimide glycine methyl ester . This intermediate can then be reacted with 4-iodophenyl isothiocyanate to form the desired thiocarbamate compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiocarbamate linkage.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the iodine atom with other functional groups, while oxidation and reduction can modify the thiocarbamate linkage.
Scientific Research Applications
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate involves its interaction with specific molecular targets. The compound is known to interact with the Gag-Pol polyprotein, although the exact pathways and effects are not fully understood . Its unique structure allows it to bind to specific sites on proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another phthalimide derivative with therapeutic applications.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: A related compound with similar structural features.
Uniqueness
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate is unique due to its combination of an iodophenyl group and a thiocarbamate linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13IN2O3S |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
O-[2-(1,3-dioxoisoindol-2-yl)ethyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C17H13IN2O3S/c18-11-5-7-12(8-6-11)19-17(24)23-10-9-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-8H,9-10H2,(H,19,24) |
InChI Key |
CYYIBMGIJWXZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=S)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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